

# Section 1: PS-10, the Pyruvate Dehydrogenase Kinase (PDK) Inhibitor

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## Compound of Interest

Compound Name: PS10

Cat. No.: B2638132

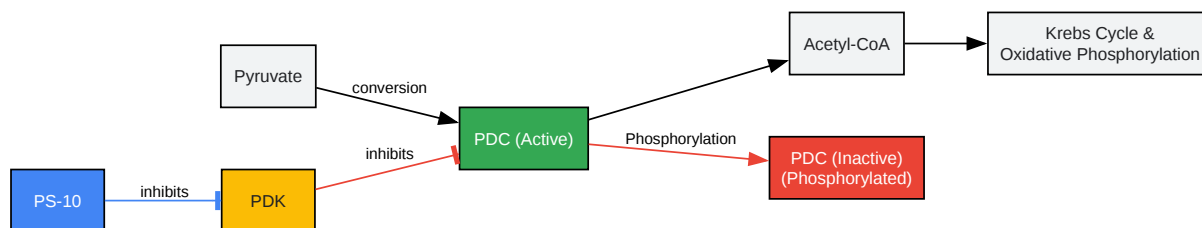
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Introduction: PS-10 is a novel, potent, and ATP-competitive pan-PDK inhibitor.[1] Pyruvate dehydrogenase kinases (PDKs 1-4) are mitochondrial enzymes that play a critical role in cellular metabolism by negatively regulating the Pyruvate Dehydrogenase Complex (PDC).[2] [3] They achieve this by phosphorylating the E1 $\alpha$  subunit of PDC, which inactivates the complex and thus inhibits the conversion of pyruvate to acetyl-CoA, a key entry point into the Krebs cycle.[2][3] By inhibiting PDKs, PS-10 promotes the activity of PDC, shifting cellular metabolism from glycolysis towards glucose oxidation. This mechanism of action makes PDK inhibitors like PS-10 promising therapeutic agents for metabolic diseases such as diabetes and for certain types of cancer that exhibit a metabolic shift towards glycolysis (the Warburg effect).

## Core Signaling Pathway: The PDK/PDC Axis

The primary signaling pathway involving PS-10 is the regulation of the Pyruvate Dehydrogenase Complex (PDC) by Pyruvate Dehydrogenase Kinases (PDKs). Under normal conditions, high ratios of ATP/ADP, NADH/NAD<sup>+</sup>, and acetyl-CoA/CoA activate PDKs, which then phosphorylate and inactivate PDC. This is a crucial mechanism for maintaining energy homeostasis. In disease states like cancer and diabetes, PDKs are often upregulated, leading to a suppression of mitochondrial glucose oxidation.

PS-10 acts as an antagonist in this pathway. By binding to the ATP-binding pocket of PDKs, it prevents the phosphorylation of PDC. This keeps PDC in its active state, thereby promoting the conversion of pyruvate to acetyl-CoA and enhancing mitochondrial respiration.



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PS-10 inhibits PDK, promoting PDC activity.

## Quantitative Data

The inhibitory effects of PS-10 on the four human PDK isoforms have been quantified, along with its binding affinity for PDK2 and its effect on cell growth.

Parameter	Value	Target	Notes
IC50	0.8 $\mu$ M	PDK2	[1][2][4]
0.76 $\mu$ M	PDK4	[1][4]	
2.1 $\mu$ M	PDK3	[1][4]	
21.3 $\mu$ M	PDK1	[1][4]	
Kd	239 nM	PDK2	[1][2]
47,000 nM	Hsp90	[1]	
In Vivo Efficacy	70 mg/kg	Diet-induced obese mice	Intraperitoneal injection. Resulted in improved glucose tolerance.[1][2]
Cell Growth IC50	284 $\mu$ M	HeLa cells	[1]

## Experimental Protocols

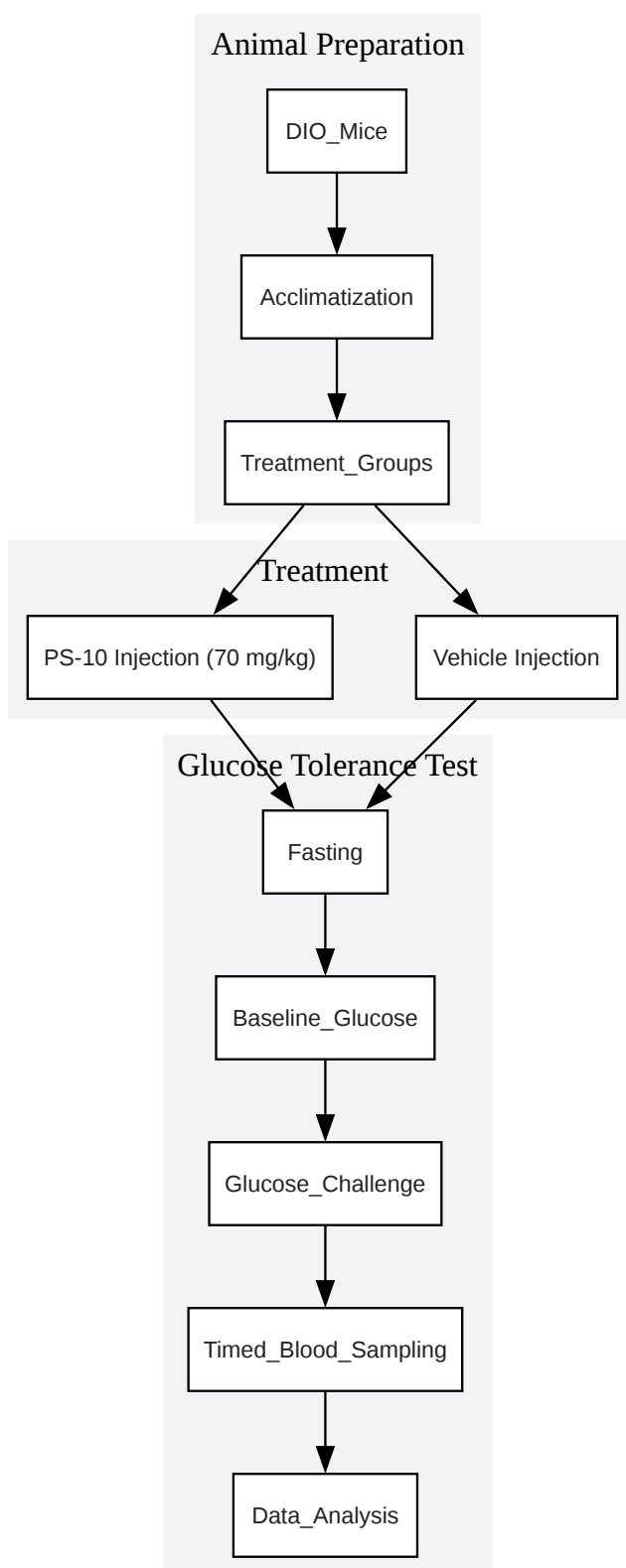
PDK Inhibition Assay:

- Objective: To determine the IC<sub>50</sub> of PS-10 against PDK isoforms.
- Materials: Recombinant human PDK isoforms, PDC, cofactors (NAD<sup>+</sup>, TPP, CoA, L-carnitine), carnitine acetyltransferase, DTNB (Ellman's reagent), and the inhibitor PS-10.
- Procedure:
  1. Prepare a reaction mixture containing PDC, cofactors, and a specific PDK isoform in a suitable buffer.
  2. Add varying concentrations of PS-10 to the reaction mixture. A 10-point dose titration is recommended.[\[2\]](#)
  3. Initiate the reaction by adding ATP to allow for the phosphorylation of PDC by PDK.
  4. After a set incubation period, measure the remaining PDC activity. This can be done by monitoring the reduction of NAD<sup>+</sup> at 340 nm or by a coupled enzyme assay using carnitine acetyltransferase and DTNB, which produces a colored product.
  5. Plot the percentage of PDC inhibition against the logarithm of the PS-10 concentration.
  6. Fit the data to a dose-response curve to calculate the IC<sub>50</sub> value.[\[2\]](#)

#### In Vivo Glucose Tolerance Test in Mice:

- Objective: To assess the effect of PS-10 on glucose metabolism in a living organism.
- Animal Model: Diet-induced obese (DIO) mice are a common model.[\[1\]](#)
- Procedure:
  1. Administer PS-10 to the DIO mice via intraperitoneal injection at a dose of 70 mg/kg.[\[1\]](#)
  2. After a specified period (e.g., 4 weeks of treatment), fast the mice overnight.[\[1\]](#)
  3. Measure the baseline blood glucose level (t=0).

4. Administer a glucose challenge via oral gavage or intraperitoneal injection (e.g., 1.5 g/kg).  
[\[3\]](#)
5. Measure blood glucose levels at several time points after the glucose challenge (e.g., 30, 60, 90, and 120 minutes).[\[1\]](#)[\[3\]](#)
6. Plot the blood glucose concentration over time for both PS-10 treated and vehicle-treated control groups to compare their glucose tolerance.



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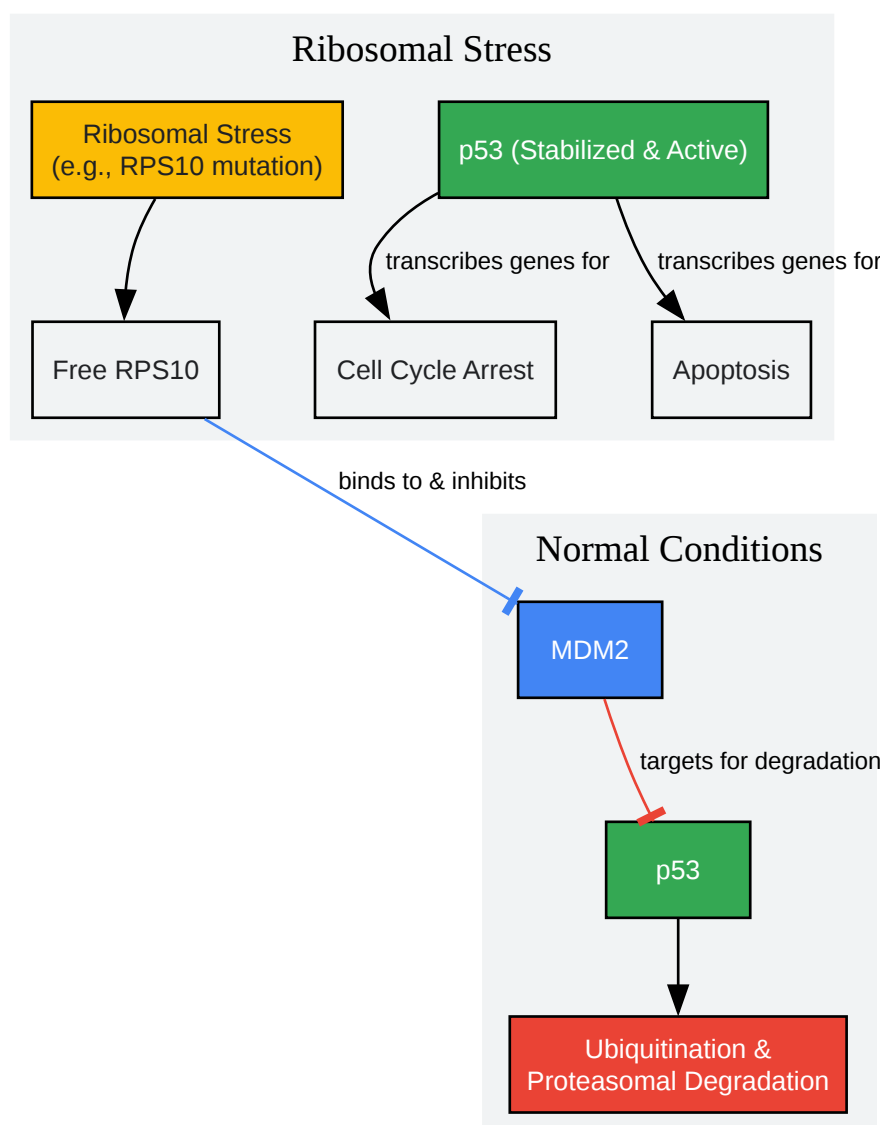
Workflow for a Glucose Tolerance Test.

## Section 2: RPS10, the Ribosomal Protein

Introduction: **RPS10** (Ribosomal Protein S10) is a component of the 40S ribosomal subunit, playing a fundamental role in protein synthesis. However, emerging evidence points to significant extra-ribosomal functions for several ribosomal proteins, including **RPS10**.<sup>[5]</sup> These functions often come to light under conditions of "ribosomal stress," where the biogenesis of ribosomes is perturbed. Mutations in the **RPS10** gene are associated with Diamond-Blackfan anemia (DBA), a rare inherited bone marrow failure syndrome.<sup>[5]</sup> The signaling pathways involving **RPS10** are primarily linked to the p53 tumor suppressor.

### Core Signaling Pathway: The Ribosomal Stress-p53 Pathway

In a healthy cell, the E3 ubiquitin ligase MDM2 keeps the tumor suppressor protein p53 at low levels by targeting it for proteasomal degradation. Under conditions of ribosomal stress (e.g., due to mutations in ribosomal protein genes like **RPS10**), newly synthesized ribosomal proteins are unable to be incorporated into ribosomes. These "free" ribosomal proteins, including **RPS10**, can then translocate to the nucleoplasm and bind to MDM2. This interaction inhibits MDM2's ability to ubiquitinate p53. As a result, p53 levels rise, and it can then act as a transcription factor to induce programs of cell cycle arrest, apoptosis, or senescence. This pathway is thought to be a key surveillance mechanism that links the cell's protein synthesis capacity to its proliferation.



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**RPS10's** role in the p53 pathway under ribosomal stress.

## Quantitative Data

Quantitative data for the direct interaction between **RPS10** and MDM2 is not as readily available as for other ribosomal proteins like RPL11. However, functional data from studies on Diamond-Blackfan anemia and related experimental models provide insights into the consequences of **RPS10** haploinsufficiency.

Parameter	Finding	Context
RPS10 Mutations in DBA	Account for ~3% of cases	Diamond-Blackfan Anemia patient cohorts[6]
Pre-rRNA Processing	Elevated levels of 18S-E pre-rRNA	In lymphoblastoid cells from patients with RPS10 mutations, and in HeLa cells with RPS10 knockdown.[7]
Hematopoietic Stem Cell Activity	Profoundly reduced bone marrow repopulation	In immunodeficient mice transplanted with RPS19+/- HSPCs (a model for DBA). This effect is TP53-dependent. [8][9][10]

## Experimental Protocols

CRISPR/Cas9-mediated Knockdown of **RPS10** in Hematopoietic Stem and Progenitor Cells (HSPCs):

- Objective: To create a cellular model of **RPS10** haploinsufficiency to study its effects on erythropoiesis and signaling.
- Materials: Healthy donor CD34+ HSPCs, Cas9 nuclease, synthetic guide RNAs (sgRNAs) targeting an early exon of the **RPS10** gene, electroporation system, and cell culture reagents for hematopoietic cells.
- Procedure:
  1. Culture CD34+ HSPCs in appropriate media with cytokines to maintain their stemness.
  2. Assemble ribonucleoprotein (RNP) complexes by incubating Cas9 protein with the **RPS10**-targeting sgRNA.
  3. Electroporate the HSPCs with the RNP complexes.



4. Culture the edited cells and assess the frequency of on-target insertion-deletion (indel) mutations using next-generation sequencing.
5. Perform in vitro differentiation assays, particularly towards the erythroid lineage, to assess for phenotypes characteristic of DBA (e.g., reduced erythroid colony formation).
6. Analyze the activation of the p53 pathway in the edited cells by Western blotting for p53 and its downstream targets like p21.

#### Co-Immunoprecipitation of **RPS10** and MDM2:

- Objective: To determine if **RPS10** physically interacts with MDM2 in a cellular context, especially under ribosomal stress.
- Materials: Cell line (e.g., U2OS), antibodies against **RPS10** and MDM2, protein A/G agarose beads, cell lysis buffer, and an agent to induce ribosomal stress (e.g., Actinomycin D).
- Procedure:
  1. Culture cells and treat with a low dose of Actinomycin D to induce ribosomal stress.
  2. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
  3. Pre-clear the cell lysate with protein A/G agarose beads.
  4. Incubate the pre-cleared lysate with an anti-MDM2 antibody overnight at 4°C.
  5. Add protein A/G agarose beads to pull down the MDM2 and any interacting proteins.
  6. Wash the beads several times to remove non-specific binders.
  7. Elute the protein complexes from the beads and analyze by SDS-PAGE and Western blotting using an anti-**RPS10** antibody. A band corresponding to **RPS10** in the MDM2 immunoprecipitate would indicate an interaction.

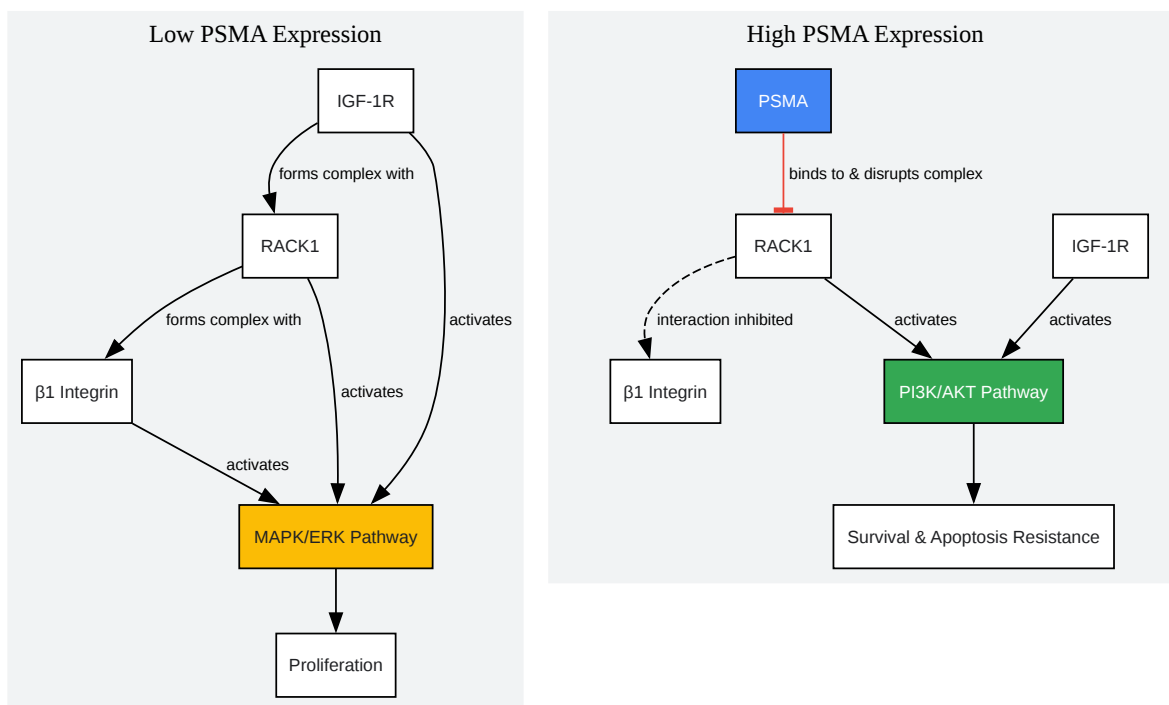
## Section 3: PSMA (Prostate-Specific Membrane Antigen)

Introduction: Prostate-Specific Membrane Antigen (PSMA), also known as folate hydrolase 1 (FOLH1), is a transmembrane protein that is highly expressed in prostate cancer cells. Its expression levels correlate with tumor aggressiveness and metastasis.<sup>[6]</sup> While its name suggests specificity to the prostate, PSMA is also found in the neovasculature of many other solid tumors. Recent research has uncovered a critical role for PSMA in regulating key oncogenic signaling pathways, demonstrating that it is not just a passive biomarker but an active participant in tumor progression.

### Core Signaling Pathway: The PSMA-Mediated Switch from MAPK to PI3K/AKT

In prostate cancer, PSMA has been shown to orchestrate a switch from the proliferative MAPK/ERK pathway to the pro-survival PI3K/AKT pathway.<sup>[6]</sup><sup>[11]</sup> This is mediated through PSMA's interaction with the scaffolding protein RACK1.

- In the absence of high PSMA expression (or in normal cells): A stable complex forms between the Insulin-like Growth Factor Receptor (IGF-1R), RACK1, and  $\beta$ 1 integrin. This complex activates the canonical MAPK/ERK pathway, leading to cell proliferation.<sup>[11]</sup>
- In the presence of high PSMA expression (in advanced prostate cancer): PSMA physically associates with RACK1, disrupting the RACK1- $\beta$ 1 integrin-IGF-1R complex. This disruption redirects the signaling cascade towards the activation of the PI3K/AKT pathway, which promotes cell survival and resistance to apoptosis.<sup>[6]</sup><sup>[11]</sup>



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PSMA redirects signaling from MAPK to PI3K/AKT.

## Quantitative Data

The effects of PSMA expression on signaling and tumor biology have been quantified in various studies.

Parameter	Finding	Context
IGF-1R Abundance	Less than half in PSMA-negative tumors compared to PSMA-positive tumors.	TRAMP mouse model of prostate cancer. <a href="#">[6]</a> <a href="#">[11]</a>
PI3K/AKT Pathway Activity	Lower in PSMA-negative tumors.	TRAMP mouse model. <a href="#">[6]</a> <a href="#">[11]</a>
MAPK/ERK Pathway Activity	Higher in PSMA-negative tumors.	TRAMP mouse model. <a href="#">[6]</a> <a href="#">[11]</a>
Tumor Size	Smaller in PSMA-negative tumors.	TRAMP mouse model. <a href="#">[6]</a> <a href="#">[11]</a>
Apoptosis	Higher in PSMA-negative tumors.	TRAMP mouse model. <a href="#">[6]</a> <a href="#">[11]</a>

## Experimental Protocols

Immunoprecipitation and Western Blotting for PSMA-RACK1 Interaction:

- Objective: To confirm the physical association between PSMA and RACK1 in prostate cancer cells.
- Materials: Prostate cancer cell lines with high PSMA expression (e.g., LNCaP, 22Rv1), anti-PSMA antibody, anti-RACK1 antibody, protein A/G agarose beads, and cell lysis buffer.
- Procedure:
  1. Lyse the prostate cancer cells in a suitable immunoprecipitation buffer.
  2. Incubate the cell lysate with an anti-PSMA antibody to form immune complexes.
  3. Add protein A/G agarose beads to capture the immune complexes.
  4. Wash the beads to remove non-specifically bound proteins.
  5. Elute the proteins from the beads.

6. Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.
7. Probe the membrane with an anti-RACK1 antibody. A band at the correct molecular weight for RACK1 will confirm the interaction. A reverse IP using an anti-RACK1 antibody for the pulldown and an anti-PSMA antibody for the Western blot should also be performed.<sup>[11]</sup>

#### Western Blot Analysis of MAPK and PI3K/AKT Pathway Activation:

- Objective: To measure the activation status of key proteins in the MAPK and PI3K/AKT pathways in response to changes in PSMA expression.
- Materials: Prostate cancer cell lines with manipulated PSMA expression (e.g., using CRISPR or siRNA for knockout, and overexpression vectors), and antibodies against total and phosphorylated forms of ERK (p44/42 MAPK) and AKT.
- Procedure:
  1. Culture the different prostate cancer cell lines (e.g., wild-type, PSMA-knockout, PSMA-overexpressing).
  2. Lyse the cells and quantify the total protein concentration.
  3. Separate equal amounts of protein from each lysate by SDS-PAGE and transfer to a PVDF membrane.
  4. Block the membrane and then probe with primary antibodies against phospho-ERK (Thr202/Tyr204) and phospho-AKT (Ser473 or Thr308).
  5. After detecting the phosphorylated proteins, strip the membranes and re-probe with antibodies against total ERK and total AKT to ensure equal protein loading.
  6. Quantify the band intensities to determine the ratio of phosphorylated to total protein, which reflects the activation status of the pathway.<sup>[11]</sup>

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## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-guided Development of Specific Pyruvate Dehydrogenase Kinase Inhibitors Targeting the ATP-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. PS10 | PDK Inhibitor | TargetMol [targetmol.com]
- 5. Scission of the p53-MDM2 Loop by Ribosomal Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. urotoday.com [urotoday.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. JCI Insight - An RPS19-edited model for Diamond-Blackfan anemia reveals TP53-dependent impairment of hematopoietic stem cell activity [insight.jci.org]
- 9. JCI Insight - Usage information: An RPS19-edited model for Diamond-Blackfan anemia reveals TP53-dependent impairment of hematopoietic stem cell activity [insight.jci.org]
- 10. An RPS19-edited model for Diamond-Blackfan anemia reveals TP53-dependent impairment of hematopoietic stem cell activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
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